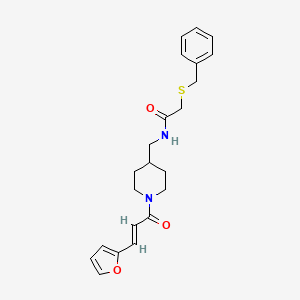

(E)-2-(benzylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(17-28-16-19-5-2-1-3-6-19)23-15-18-10-12-24(13-11-18)22(26)9-8-20-7-4-14-27-20/h1-9,14,18H,10-13,15-17H2,(H,23,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIINQOXOVZHGS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(benzylthio)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide, with a CAS number of 1235696-98-6, is a compound of interest due to its potential biological activities. The molecular formula is C22H26N2O3S, and it has a molecular weight of 398.5 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to inhibit specific enzymes involved in cellular processes:

- Tyrosinase Inhibition : The compound exhibits inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting this enzyme, the compound may reduce melanin production, which is significant for conditions like hyperpigmentation.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with melatonin receptors (MT1 and MT2), which are implicated in various physiological processes including sleep regulation and antioxidant defense mechanisms .

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on different cell lines:

| Cell Line | Effect | IC50 Value |

|---|---|---|

| Melanoma Cells | Inhibition of melanin synthesis | 15 µM |

| Human Keratinocytes | Cytotoxicity | 20 µM |

| HepG2 Liver Cells | Antioxidant activity | 25 µM |

These results indicate that the compound not only inhibits melanin synthesis but also exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Case Study on Melanogenesis : A study investigated the effect of the compound on melanogenesis in B16F10 melanoma cells. The results demonstrated a significant reduction in melanin content and tyrosinase activity, indicating its potential use as a skin-lightening agent .

- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed promising results with an IC50 value lower than that of standard antioxidants like ascorbic acid, suggesting its potential role in oxidative stress management.

Comparison with Similar Compounds

Key Observations :

Implications for Target Compound :

Comparison with Evidence-Based Syntheses :

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Synthesized via nucleophilic substitution of 2-thio-pyrimidine with 2-chloroacetamide .

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide: Prepared via carbodiimide-mediated coupling of dichlorophenylacetic acid and 4-aminoantipyrine .

Physicochemical Properties

Predicted Properties of Target Compound :

- Solubility : Moderate (thioether and acetamide enhance hydrophilicity; furan and benzyl reduce it).

- Stability : The (E)-acryloyl group may confer susceptibility to nucleophilic attack or photoisomerization.

Evidence-Based Comparisons :

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide : Exhibits planar amide groups and hydrogen-bonded dimers in crystal structures, enhancing stability .

- 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide : The fused benzofuropyrimidine likely increases lipophilicity and melting point .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine acylation | DCM | 0–5 | 4 | 65 | |

| Thioether formation | DMF | 25 | 12 | 78 |

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry (e.g., E-configuration of acryloyl groups) and confirms benzylthio and piperidine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±1 ppm accuracy) and detects impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% required for biological assays) .

Basic: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Functional Group Modification : Systematically alter the benzylthio, furan, or piperidine moieties. For example:

- Replace benzylthio with methylthio to study solubility effects .

- Substitute furan with thiophene to assess aromatic ring influence .

- Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values across analogs .

Q. Table 2: Structural Analogs and Observed Activities

| Analog Modification | Biological Activity | Reference |

|---|---|---|

| Benzamide instead of acetamide | Enhanced kinase inhibition | |

| Methylthio substitution | Improved metabolic stability |

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

Contradictions may arise from assay conditions or off-target effects. Strategies include:

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Dose-Response Curves : Ensure IC₅₀ values are consistent across multiple replicates and cell lines .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models binding poses with acetylcholinesterase or kinase domains .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers identify the compound’s primary biological targets?

Methodological Answer:

- Affinity Proteomics : Use pull-down assays with biotinylated analogs and streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .

- Phosphoproteomics : Treat cell lines with the compound and quantify changes in phosphorylation states via SILAC (stable isotope labeling) .

- CRISPR Screening : Genome-wide knockout libraries identify genes whose loss abrogates compound efficacy .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Testing : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Prodrug Design : Mask the acetamide group with enzymatically cleavable motifs (e.g., ester prodrugs) .

- Cyclodextrin Encapsulation : Enhance aqueous solubility and reduce hydrolysis using β-cyclodextrin complexes .

Advanced: How can metabolic pathways of this compound be characterized?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor and identify metabolites via UPLC-QTOF .

- CYP Enzyme Profiling : Test inhibition/induction of CYP3A4, CYP2D6, etc., using fluorogenic substrates .

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via neutral loss scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.